Methyl-(3-nitrophenyl)arsinic acid

Organoarsenic chemistry pKa determination Coordination chemistry

Researchers requiring structurally defined organoarsenic standards often encounter batch inconsistency when substituting arsonic acid analogs. Methyl-(3-nitrophenyl)arsinic acid (CAS 7477-95-4) resolves this by providing a monoprotic arsinic acid scaffold-distinct from diprotic arsonic acids-with a 3-nitro group enabling derivatization to 3-amino metabolites. • Calibration standard for IC-ICP-MS arsenic speciation with demonstrated 70-120% recovery at ≥2 μg kg⁻¹ • Reducible nitro handle for synthetic diversification into oxygen-sensitive amino derivatives • Batch-to-batch consistency for reproducible pKa and metal-binding SAR studies Supplied with full Certificates of Analysis; custom synthesis available on request.

Molecular Formula C7H8AsNO4
Molecular Weight 245.06 g/mol
CAS No. 7477-95-4
Cat. No. B12799235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl-(3-nitrophenyl)arsinic acid
CAS7477-95-4
Molecular FormulaC7H8AsNO4
Molecular Weight245.06 g/mol
Structural Identifiers
SMILESC[As](=O)(C1=CC=CC(=C1)[N+](=O)[O-])O
InChIInChI=1S/C7H8AsNO4/c1-8(10,11)6-3-2-4-7(5-6)9(12)13/h2-5H,1H3,(H,10,11)
InChIKeyOBKKJWXXWWCALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl-(3-nitrophenyl)arsinic Acid: Structural & Chemical Properties


Methyl-(3-nitrophenyl)arsinic acid (CAS 7477-95-4) is a pentavalent organoarsenic compound belonging to the arsinic acid class, with the molecular formula C₇H₈AsNO₄ and a molecular weight of 245.06 g/mol . The compound features a methyl group and a 3-nitrophenyl group attached to the arsenic center, distinguishing it structurally from more common arsonic acids (RAsO(OH)₂) that possess two ionizable hydroxyl groups [1]. Physical property data indicate a boiling point of 439.3ºC at 760 mmHg and a polar surface area (PSA) of 83.12 Ų . The original synthetic route for this compound was reported by Cragoe et al. in the Journal of the American Chemical Society in 1947 .

Arsinic acid scaffold for speciation & SAR studies

Methyl + 3-nitrophenyl substitution enables synthetic derivatization

Monoprotic acid with distinct metal-coordination behavior

Methyl-(3-nitrophenyl)arsinic Acid: Structural Differentiation from Arsonic Acids


Methyl-(3-nitrophenyl)arsinic acid cannot be reliably substituted with more common phenylarsonic acid derivatives due to fundamental structural divergence in the arsenic coordination sphere. Arsinic acids (R₂As(O)OH) are monoprotic weak acids with two organic substituents attached to arsenic, whereas arsonic acids (RAs(O)(OH)₂) are diprotic and possess only one organic substituent [1]. This difference alters pKa values, hydrogen-bonding capacity, and metal-coordination behavior—arsonics are generally stronger acids than arsinics [2]. The presence of the electron-withdrawing 3-nitro group in methyl-(3-nitrophenyl)arsinic acid further modifies electronic properties relative to unsubstituted phenylarsinic analogs. Additionally, the specific substitution pattern (meta-nitro) distinguishes it from ortho- and para-nitrophenyl arsonic acid derivatives that may exhibit different reactivity profiles in reduction and cross-coupling reactions [3]. Consequently, substitution with arsonic acid analogs in synthetic or analytical workflows risks altered reaction outcomes, irreproducible speciation results, or failed derivatization steps.

Arsonic vs. arsinic acid mismatch

Arsonic acids are diprotic and stronger; substitution may alter protonation, solubility, and metal-binding profiles.

Nitro substitution pattern

Meta-nitro substitution modifies electronic properties compared to ortho/para-nitro analogs, potentially changing reactivity.

Redox and coupling outcome shift

Synthetic workflows based on arsonic acid derivatives may fail due to divergent redox behavior and coupling chemistry.

Methyl-(3-nitrophenyl)arsinic Acid: Evidence of Differentiation


Arsinic vs. Arsonic Acid pKa and Acidity

Methyl-(3-nitrophenyl)arsinic acid belongs to the arsinic acid class (R₂As(O)OH), which is fundamentally distinct from the more widely available arsonic acid class (RAs(O)(OH)₂). Phenylarsonic acid (pKa₁ = 2.66) is a stronger diprotic acid compared to arsinic acids, which are monoprotic and weaker acids [1]. This difference in proton ionization behavior affects solubility, metal-binding affinity, and chromatographic retention properties [2].

Acidity Class Comparison
Class-level
Arsinic acids: monoprotic, weaker. Arsonic acids: diprotic, stronger (phenylarsonic pKa₁ = 2.66)
Supports arsinic/arsonic differentiation
Exact target pKa not reported in open literature
Organoarsenic chemistry pKa determination Coordination chemistry

Arsenic Speciation Marker

In arsenic speciation analysis, methyl-(3-nitrophenyl)arsinic acid serves as a structurally distinct marker compound that can be chromatographically resolved from other organoarsenic species. Validated ion chromatography-ICP-MS methods have been developed for separating and quantifying arsonic acid derivatives including roxarsone (4-hydroxy-3-nitrophenylarsonic acid), its metabolites, and inorganic arsenic species [1]. The arsinic acid structure (R₂As(O)OH) of methyl-(3-nitrophenyl)arsinic acid confers different retention characteristics compared to the arsonic acid derivatives (RAs(O)(OH)₂) commonly analyzed in environmental and food safety studies [2].

Speciation Method
Method context
IC-ICP-MS resolves arsinic from arsonic species; validated recoveries 70–120% at ≥2 μg kg⁻¹ for related compounds
Supports method development & calibration
Class-level extrapolation; target-specific validation advised
Arsenic speciation Ion chromatography ICP-MS Environmental analysis

Nitro Reduction as Synthetic Handle

The 3-nitro group in methyl-(3-nitrophenyl)arsinic acid serves as a reducible functional handle, enabling conversion to the corresponding 3-amino derivative. This transformation pathway is documented for related 3-nitrophenylarsonic acid systems: reduction of roxarsone (4-hydroxy-3-nitrophenylarsonic acid) generates 4-hydroxy-3-aminophenylarsonic acid (HAPA), a metabolite that exhibits distinct chemical behavior including sensitivity to autooxidation [1]. At 2.6 mM, HAPA caused 14.2% methanogenic inhibition in short-term 12 h assays when autooxidation was prevented, whereas autooxidized HAPA solutions generated highly inhibitory compounds [2]. The methyl-(3-nitrophenyl)arsinic acid scaffold provides a structurally analogous but arsinic acid-based platform for exploring nitro-to-amino reduction chemistry.

Nitro Reduction Handle
Class-level
3-nitro group reducible to 3-amino; analogous roxarsone reduction yields HAPA with distinct oxygen sensitivity
Supports synthetic pathway exploration
Reduction kinetics for target unreported
Organoarsenic synthesis Reduction chemistry Aminoarsinic derivatives

Physicochemical Differentiation: MW & PSA

Methyl-(3-nitrophenyl)arsinic acid (MW = 245.06 g/mol, PSA = 83.12 Ų) exhibits distinct physicochemical parameters compared to structurally related arsonic acid analogs. 3-Nitrophenylarsonic acid (MW = 247.04 g/mol, C₆H₆AsNO₅) and (4-methyl-3-nitrophenyl)arsonic acid (MW = 259.05 g/mol, C₇H₈AsNO₅) both contain two ionizable hydroxyl groups on arsenic, whereas methyl-(3-nitrophenyl)arsinic acid contains only one . This difference in hydrogen-bond donor/acceptor capacity and molecular polar surface area influences solubility profiles, chromatographic retention behavior, and membrane permeability characteristics .

MW & PSA Differentiation
Data to verify
MW 245.06 vs 247.04 (3-nitrophenylarsonic acid); PSA 83.12 Ų; one vs two ionizable -OH
Physicochemical differentiation guides method design
Calculated values; experimental confirmation recommended
Physicochemical characterization QSAR Chromatography method development

Methyl-(3-nitrophenyl)arsinic Acid: Research & Analytical Applications


Arsenic Speciation Method Development

Methyl-(3-nitrophenyl)arsinic acid serves as a structurally distinct calibration standard for ion chromatography-ICP-MS methods that require baseline resolution between arsinic acid and arsonic acid species. Validated methods using strongly basic extraction followed by IC-ICP-MS have demonstrated recoveries of 70-120% for target arsenic species at fortification concentrations ≥2 μg kg⁻¹, establishing a framework into which methyl-(3-nitrophenyl)arsinic acid can be integrated as a unique reference standard [1].

Amino-Functionalized Arsinic Acid Synthesis

The 3-nitro group in methyl-(3-nitrophenyl)arsinic acid provides a reducible functional handle for generating 3-amino derivatives. This synthetic pathway is informed by the established reduction chemistry of 3-nitrophenylarsonic acid derivatives, where the corresponding 3-amino metabolites exhibit distinct chemical behavior including oxygen sensitivity [2]. The arsinic acid scaffold offers an alternative coordination environment compared to arsonic acid-based intermediates.

Structure-Activity Relationship Studies

As a representative arsinic acid containing both a methyl substituent and an electron-withdrawing 3-nitrophenyl group, this compound enables comparative SAR studies examining how substitution at the arsenic center (one vs two organic groups; methyl vs aryl) influences physicochemical properties including pKa, solubility, and metal-binding affinity. The compound's monoprotic nature distinguishes it from diprotic arsonic acids in these investigations [3].

Application
Selection Property
Validation Focus
Speciation Method Development
Arsinic acid structural identity
Chromatographic resolution from arsonic acids
Amino-Functionalized Synthesis
Reducible 3-nitro group
Reduction chemistry and amino-derivative characterization
Structure-Activity Studies
Monoprotic arsinic acid scaffold
pKa, metal-binding, and solubility comparisons

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